3-Penten-1-yne

Description

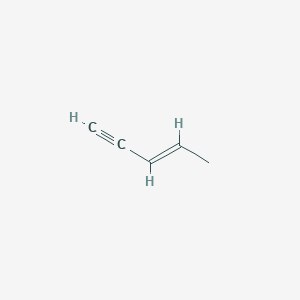

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-3-en-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878775 | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-69-5, 2206-23-7 | |

| Record name | trans-3-Penten-1-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-yne, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-3-en-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Penten-1-yne: Structure, Properties, and Reactivity

Abstract

3-Penten-1-yne (C₅H₆) is a versatile and reactive enyne, a class of hydrocarbons featuring both a double and a triple carbon-carbon bond. Its unique conjugated system makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-penten-1-yne, with a focus on its cis ((Z)-3-penten-1-yne) and trans ((E)-3-penten-1-yne) isomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the synthetic potential of this compound.

Introduction and Core Molecular Features

3-Penten-1-yne is a terminal alkyne and an acyclic olefin, presenting a conjugated system of a double bond at the 3-position and a triple bond at the 1-position of a five-carbon chain.[1] This conjugation of π-systems results in unique electronic properties and a rich reaction chemistry. The molecule exists as two geometric isomers, cis and trans, arising from the substitution pattern around the double bond. These isomers exhibit distinct physical properties and can lead to different stereochemical outcomes in chemical reactions.

The presence of both sp² and sp hybridized carbon atoms within a conjugated framework makes 3-penten-1-yne a versatile synthon. The terminal alkyne provides a reactive handle for a variety of transformations, including deprotonation and subsequent nucleophilic attack, as well as various coupling reactions. The double bond, in turn, can participate in a range of addition and cycloaddition reactions.

Molecular Structure and Isomerism

The fundamental structure of 3-penten-1-yne consists of a five-carbon chain with a terminal triple bond and a double bond at the C-3 position. The IUPAC nomenclature clearly defines the location of these unsaturations. The presence of the double bond gives rise to cis (Z) and trans (E) isomerism.

Figure 1: Structures of (E)- and (Z)-3-penten-1-yne.

The choice of isomer is critical in synthesis as the stereochemistry of the double bond can direct the stereochemical outcome of subsequent reactions. The trans isomer is generally more thermodynamically stable due to reduced steric strain compared to the cis isomer.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 3-penten-1-yne and its isomers are summarized below. These data are essential for reaction monitoring, purification, and structural elucidation.

Physical Properties

| Property | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Reference(s) |

| Molecular Formula | C₅H₆ | C₅H₆ | [2][3] |

| Molecular Weight | 66.10 g/mol | 66.10 g/mol | [2][3] |

| CAS Number | 2004-69-5 | 1574-40-9 | [2][3] |

| Boiling Point | 36 °C | 44.6 °C | [1] |

| Density | 0.747 g/cm³ | 0.7385 g/cm³ (estimate) | [1] |

| Flash Point | -41 °C | Not available | [1] |

| Melting Point | -113 °C (estimate) | -113 °C (estimate) | [1] |

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous identification and characterization of the cis and trans isomers of 3-penten-1-yne.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule. The coupling constants (J-values) between the vinylic protons are particularly diagnostic for assigning the stereochemistry of the double bond.

| ¹H NMR (Typical Shifts, δ ppm) | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Key Feature |

| ≡C-H | ~2.8 | ~2.9 | Terminal alkyne proton |

| =C(H)-C≡ | ~5.4 | ~5.3 | Vinylic proton adjacent to alkyne |

| CH₃-C(H)= | ~6.1 | ~5.9 | Vinylic proton adjacent to methyl group |

| CH₃- | ~1.7 | ~1.8 | Methyl protons |

| J (vinylic) | ~16 Hz | ~11 Hz | Diagnostic for trans vs. cis |

| ¹³C NMR (Typical Shifts, δ ppm) | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Assignment |

| C1 (≡C-H) | ~83 | ~82 | Terminal alkynyl carbon |

| C2 (-C≡) | ~78 | ~79 | Internal alkynyl carbon |

| C3 (=C-) | ~108 | ~107 | Vinylic carbon adjacent to alkyne |

| C4 (=C-) | ~145 | ~144 | Vinylic carbon adjacent to methyl group |

| C5 (CH₃-) | ~18 | ~14 | Methyl carbon |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 3-penten-1-yne.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| ≡C-H | ~3300 (strong, sharp) | C-H stretch |

| C≡C | ~2100 (weak to medium) | C≡C stretch |

| =C-H | ~3020 | C-H stretch |

| C=C | ~1650 | C=C stretch |

| C-H (sp³) | ~2915 | C-H stretch |

Synthesis of 3-Penten-1-yne

A common and efficient method for the synthesis of 3-penten-1-yne involves the elimination reaction of a suitable precursor. A particularly effective protocol has been reported for the synthesis of (E)-3-penten-1-yne from toluene-4-sulfonic acid 1-methylbut-3-ynyl ester.[1]

Experimental Protocol: Synthesis of (E)-3-Penten-1-yne

This protocol is adapted from a literature procedure and has a reported yield of 91%.[1]

Materials:

-

Toluene-4-sulfonic acid 1-methylbut-3-ynyl ester

-

Potassium hydroxide (KOH)

-

"All" detergent (as a phase-transfer catalyst)

-

Water

-

Pentane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water.

-

Add a small amount of "All" detergent to the aqueous KOH solution.

-

To the stirred solution, add a solution of toluene-4-sulfonic acid 1-methylbut-3-ynyl ester in a minimal amount of a suitable organic solvent (e.g., pentane).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with pentane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: 3-Penten-1-yne is volatile.

-

The crude product can be further purified by fractional distillation if necessary.

Figure 2: General workflow for the synthesis of (E)-3-penten-1-yne.

Chemical Reactivity and Synthetic Applications

The conjugated enyne system of 3-penten-1-yne provides a platform for a diverse range of chemical transformations. The reactivity can be broadly categorized into reactions involving the alkyne moiety, the alkene moiety, or the conjugated system as a whole.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne (pKa ≈ 25) can be readily removed by a strong base (e.g., NaNH₂, n-BuLi) to generate a potent nucleophile, the pentenynyl anion. This anion can participate in a variety of carbon-carbon bond-forming reactions.

5.1.1. Alkylation and Acylation

The pentenynyl anion can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to introduce substituents at the C1 position.

5.1.2. Cross-Coupling Reactions

3-Penten-1-yne is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the synthesis of more complex polyynes and other conjugated systems. For instance, (E)-3-penten-1-yne has been utilized in copper-catalyzed cross-coupling reactions for the synthesis of natural products.[4][5]

Reactions of the Alkene

The double bond in 3-penten-1-yne can undergo typical alkene reactions, although the proximity of the electron-withdrawing alkyne can influence the regioselectivity and stereoselectivity of these transformations.

5.2.1. Hydrohalogenation

The addition of hydrogen halides (HX) to 3-penten-1-yne is expected to proceed via an electrophilic addition mechanism. The regioselectivity of the addition to the double bond is influenced by the stability of the resulting carbocation intermediate. Markovnikov's rule predicts that the proton will add to the carbon atom that results in the more stable carbocation. The stereochemistry of the addition can be either syn or anti depending on the reaction conditions.[6][7]

Figure 3: Simplified mechanism of hydrohalogenation of 3-penten-1-yne.

Reactions of the Conjugated System

The conjugated π-system of 3-penten-1-yne allows it to participate in a variety of pericyclic and transition-metal-catalyzed cycloaddition reactions.

5.3.1. Diels-Alder Reaction

In the Diels-Alder reaction, an enyne can act as either the diene or the dienophile. In the case of 3-penten-1-yne, it can potentially react as a dienophile with a suitable diene, leading to the formation of a six-membered ring. The stereochemistry of the dienophile is retained in the product.[8]

5.3.2. Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. 3-Penten-1-yne, containing both an alkene and an alkyne moiety, can undergo an intramolecular Pauson-Khand reaction to yield bicyclic cyclopentenones. Alternatively, it can participate in an intermolecular reaction with another alkene or alkyne.[9]

5.3.3. 1,3-Dipolar Cycloadditions

The alkyne functionality of 3-penten-1-yne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a facile route to five-membered heterocyclic compounds.[10][11]

Safety and Handling

3-Penten-1-yne is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and potential for peroxide formation, it is advisable to store 3-penten-1-yne under an inert atmosphere and away from light.

Conclusion

3-Penten-1-yne is a highly versatile and reactive molecule with significant potential in organic synthesis. Its conjugated enyne structure allows for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including natural products and novel materials. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is crucial for harnessing its full synthetic utility.

References

-

LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. Retrieved from [Link]

-

ResearchGate. (2010). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]

-

Quora. (2018). Is it possible to synthesize 1-Penten-3-one from pent-3-one?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Penten-1-yne, (Z)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov’s Rule. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Total synthesis of polyyne natural products. Retrieved from [Link]

-

NIST. (n.d.). 3-Penten-1-yne, (E)-. Retrieved from [Link]

-

NIST. (n.d.). 3-Penten-1-yne, (Z)-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of Novel Bis(β-lactam)-1,3-diynes by Copper-Promoted Homo- or Cross-Coupling of Alkynyl-2-azetidinones. Retrieved from [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

-

YouTube. (2020). 107: Stereochemistry of alkene hydrohalogenation. Retrieved from [Link]

-

YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

-

MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

-

YouTube. (2018). 27.03 Hydrohalogenation of Alkynes. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Spectroscopic Properties of Some New cis- and trans-1-(2-Furyl). Retrieved from [Link]

-

YouTube. (2018). Cis and Trans Isomers. Retrieved from [Link]

-

YouTube. (2018). 23.02 Stereochemistry of Hydrohalogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2018). Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. Retrieved from [Link]

-

PubMed. (2008). Conformational isomerization kinetics of pent-1-en-4-yne with 3330 cm-1 of internal energy measured by dynamic rotational spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 3-Penten-1-yne. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

-

Sci-Hub. (n.d.). Application Notes and Protocols for the Pauson-Khand Reaction of.... Retrieved from [Link]

Sources

- 1. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]

- 2. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Penten-1-yne, (E)- [webbook.nist.gov]

- 4. Total synthesis of polyyne natural products [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to (E)-3-Penten-1-yne: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Penten-1-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] Its unique structural arrangement of conjugated π-systems imparts distinct reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of (E)-3-Penten-1-yne, focusing on its chemical properties, stereoselective synthesis, characteristic reactions, and its emerging biological relevance as a fungal and human metabolite.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of (E)-3-Penten-1-yne is essential for its effective handling, application in synthesis, and interpretation of analytical data.

| Property | Value | Reference |

| CAS Number | 2004-69-5 | [1] |

| Molecular Formula | C₅H₆ | [1] |

| Molecular Weight | 66.10 g/mol | [1] |

| Boiling Point | 36 °C | LookChem |

| Flash Point | -41 °C | LookChem |

| Appearance | Likely a volatile liquid | BenchChem |

Stereoselective Synthesis of (E)-3-Penten-1-yne

The stereochemical integrity of the double bond is paramount in harnessing the full potential of (E)-3-Penten-1-yne in complex syntheses. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for the stereoselective formation of the (E)-enyne motif.[2][3] The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, is a particularly powerful tool for this transformation.[4]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a general and effective method for the synthesis of (E)-1,3-enynes, which can be adapted for the specific synthesis of (E)-3-Penten-1-yne. The key to success lies in the careful selection of the palladium catalyst, a copper(I) co-catalyst, and an appropriate amine base, which collectively facilitate the catalytic cycle while preserving the stereochemistry of the vinyl halide.

Reaction Scheme:

A general scheme for the synthesis of (E)-3-Penten-1-yne.

Materials and Reagents:

-

(E)-1-Bromoprop-1-ene

-

Ethynyltrimethylsilane (or acetylene gas)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with (E)-1-bromoprop-1-ene and anhydrous THF under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

-

Addition of Alkyne: Ethynyltrimethylsilane is then added dropwise to the reaction mixture at room temperature. If using acetylene gas, it can be bubbled through the solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting vinyl bromide is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford pure (E)-3-Penten-1-yne. If a silyl-protected alkyne was used, a deprotection step with a fluoride source (e.g., TBAF) would be necessary prior to purification.

Causality in Experimental Choices:

-

Palladium Catalyst: The choice of a Pd(0) catalyst, such as Pd(PPh₃)₄, is crucial as it readily undergoes oxidative addition with the vinyl bromide, initiating the catalytic cycle. The bulky phosphine ligands stabilize the palladium center and influence the rate and selectivity of the reaction.[2]

-

Copper(I) Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction rate.

-

Amine Base: Triethylamine serves to neutralize the hydrobromic acid that is generated during the reaction, preventing side reactions and maintaining the catalytic activity of the palladium complex.

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state and to avoid unwanted side reactions of the organometallic intermediates with oxygen.

Reactivity and Synthetic Applications

The conjugated enyne system of (E)-3-Penten-1-yne provides a versatile platform for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Cycloaddition Reactions

The electron-rich diene-like character of the enyne moiety allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic and polycyclic frameworks. These reactions are fundamental in the biomimetic synthesis of natural products.[5]

Key reaction pathways involving (E)-3-Penten-1-yne.

Cross-Coupling Reactions

The terminal alkyne of (E)-3-Penten-1-yne can readily participate in further cross-coupling reactions, allowing for the extension of the carbon skeleton and the introduction of additional functional groups. This iterative approach is highly valuable in the construction of complex molecular architectures.[6]

Biological Significance and Drug Development Potential

(E)-3-Penten-1-yne has been identified as a fungal and human metabolite, suggesting its involvement in biological pathways.[1] Fungal metabolites are a rich source of bioactive compounds with diverse therapeutic applications, including anticancer and antimicrobial agents.[7] The presence of (E)-3-Penten-1-yne in these systems opens up avenues for investigating its own biological activity and its potential as a lead compound or a pharmacophore in drug discovery. Further research is needed to elucidate the specific metabolic pathways in which it is involved and to screen for any potential cytotoxic, antimicrobial, or other pharmacologically relevant activities.[8][9]

Spectroscopic Characterization

The unambiguous identification of (E)-3-Penten-1-yne relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, vinyl, and acetylenic protons. The coupling constant between the vinyl protons will be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in their unique chemical environments. The sp-hybridized carbons of the alkyne will resonate at a characteristic downfield shift.[10]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-Penten-1-yne will exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.[11]

-

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C=C stretch: A medium intensity band around 1650 cm⁻¹.

-

(E) C-H bend (out-of-plane): A strong band in the region of 960-975 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 66, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11]

Safety and Handling

(E)-3-Penten-1-yne is a highly flammable liquid with a low flash point. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

(E)-3-Penten-1-yne is a versatile and valuable building block in organic synthesis, with its utility underpinned by its unique conjugated enyne structure. The stereoselective synthesis of this compound can be reliably achieved through modern cross-coupling methodologies. Its participation in a range of chemical transformations, coupled with its newly discovered presence in biological systems, highlights its potential for future applications in the synthesis of complex natural products and as a starting point for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher looking to exploit the full potential of this fascinating molecule.

References

-

Palladium Catalysis. National Institutes of Health. [Link]

-

Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic. [Link]

-

3-Penten-1-yne. PubChem. [Link]

-

Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. [Link]

-

Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic. [Link]

-

3-Penten-1-yne, (E)-. NIST WebBook. [Link]

-

3-Penten-1-yne, (E)-. NIST WebBook. [Link]

-

Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

(PDF) Biological Activity of S-Containing Monoterpenoids. ResearchGate. [Link]

-

Biological Activities of Natural Products III. National Institutes of Health. [Link]

-

The Significance of Fungal Specialized Metabolites in One Health Perspectives. MDPI. [Link]

-

Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!. [Link]

-

Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. ACS Publications. [Link]

Sources

- 1. 3-Penten-1-yne | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 5. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Penten-1-yne, (E)- [webbook.nist.gov]

A Spectroscopic Guide to (Z)-3-Penten-1-yne for Researchers and Drug Development Professionals

Introduction

(Z)-3-Penten-1-yne, a member of the enyne class of organic compounds, possesses a unique molecular architecture featuring both a cis-configured carbon-carbon double bond and a terminal triple bond.[1][2] This arrangement of unsaturation makes it a valuable synthon in organic chemistry and a molecule of interest in materials science and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Z)-3-penten-1-yne, grounded in fundamental principles and practical insights for the modern researcher.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in (Z)-3-penten-1-yne gives rise to a distinct spectroscopic fingerprint. The cis-stereochemistry of the double bond, in particular, influences the coupling constants observed in ¹H NMR spectroscopy, providing a clear diagnostic handle to differentiate it from its (E)-isomer.

Caption: Numbering scheme for (Z)-3-Penten-1-yne used for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (Z)-3-penten-1-yne, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of (Z)-3-penten-1-yne is expected to show four distinct signals corresponding to the four chemically non-equivalent protons. The cis-relationship of the olefinic protons is a key feature, typically resulting in a smaller coupling constant (J-value) compared to the corresponding trans-isomer.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (≡C-H) | Predicted: 2.5 - 3.5 | Doublet of Quartets (dq) | J(H1-H4) and J(H1-H5) |

| H3 (C=C-H) | Predicted: 5.0 - 6.0 | Doublet of Quartets (dq) | J(H3-H4) and J(H3-H5) |

| H4 (C=C-H) | Predicted: 5.0 - 6.0 | Doublet of Quartets (dq) | J(H3-H4) and J(H4-H1) |

| H5 (-CH₃) | Predicted: 1.8 - 2.5 | Doublet of Doublets (dd) | J(H5-H3) and J(H5-H4) |

Note: Experimental values from a public database were not available at the time of this writing. Predicted values are based on typical chemical shifts for similar structural motifs.

Expert Insights: The terminal alkyne proton (H1) is expected to be in the range of 2.5-3.5 ppm. The olefinic protons (H3 and H4) will appear further downfield, typically between 5.0 and 6.0 ppm. The key to confirming the Z-stereochemistry lies in the coupling constant between H3 and H4, which is expected to be in the range of 7-12 Hz for a cis-alkene. The methyl protons (H5) will appear as a doublet of doublets due to coupling to both vinylic protons.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C1 (≡C-H) | Predicted: 70 - 80 |

| C2 (-C≡) | Predicted: 80 - 90 |

| C3 (=C) | Predicted: 110 - 120 |

| C4 (=C) | Predicted: 130 - 140 |

| C5 (-CH₃) | Predicted: 15 - 25 |

Note: Experimental values from a public database were not available at the time of this writing. Predicted values are based on typical chemical shifts for similar structural motifs.[1][3]

Expert Insights: The sp-hybridized carbons of the alkyne (C1 and C2) are found in the characteristic region of 70-90 ppm. The sp²-hybridized carbons of the alkene (C3 and C4) will be further downfield, typically in the 110-140 ppm range. The upfield signal around 15-25 ppm is characteristic of the sp³-hybridized methyl carbon (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In (Z)-3-penten-1-yne, the key vibrational modes are associated with the alkyne and alkene moieties.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkene (C=C) | C=C Stretch | 1630 - 1660 | Medium |

| Alkane (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| cis-Alkene (=C-H) | C-H Bend (out-of-plane) | 675 - 730 | Strong |

Expert Insights: The most diagnostic peaks in the IR spectrum of (Z)-3-penten-1-yne are the sharp, strong absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and the strong out-of-plane bending vibration for the cis-alkene between 675 and 730 cm⁻¹. The C≡C stretch may be weak but its position is characteristic. The C=C stretch for the cis-alkene is also a key indicator.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Key Fragmentation Data:

-

Molecular Ion (M⁺): m/z = 66

-

Major Fragments (m/z): 65, 39

| m/z | Proposed Fragment | Notes |

| 66 | [C₅H₆]⁺ | Molecular ion peak |

| 65 | [C₅H₅]⁺ | Loss of a hydrogen radical, a common fragmentation for hydrocarbons. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a stable fragment resulting from cleavage of the C-C single bond. |

Expert Insights: The mass spectrum is expected to show a prominent molecular ion peak at m/z 66, corresponding to the molecular weight of C₅H₆. The base peak is often the [M-1]⁺ ion at m/z 65, resulting from the loss of a hydrogen atom to form a stable delocalized cation. Another significant fragment at m/z 39 corresponds to the stable propargyl cation, [C₃H₃]⁺, formed by cleavage of the bond between C2 and C3.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like (Z)-3-penten-1-yne.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (Z)-3-penten-1-yne into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Acquisition: Insert the NMR tube into the spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Caption: A typical workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid (Z)-3-penten-1-yne directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (Z)-3-penten-1-yne in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100-1000 ppm.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

Chromatographic Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and the resulting ions are separated and detected based on their mass-to-charge ratio.

References

-

PubChem. 3-Penten-1-yne. National Center for Biotechnology Information. [Link]

-

NMRShiftDB. nmrshiftdb2 - A NMR database for organic structures and their nuclear magnetic resonance (nmr) spectra. [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(4), 1-5. [Link]

-

PubChem. (Z)-3-Penten-1-yne. National Center for Biotechnology Information. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Cheméo. (2023). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). [Link]

-

NIST. (Z)-3-Penten-1-yne. NIST Chemistry WebBook. [Link]

-

NIST. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkynes. [Link]

-

Journal of the Chemical Society, Faraday Transactions. Infrared spectroscopic comparison of the chemisorbed species from ethene, propene, but-1-ene and cis- and trans-but-2-ene on Pt(111) and on a platinum/silica catalyst. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Penten-1-yne Isomers

Introduction

3-Penten-1-yne, a conjugated enyne with the chemical formula C₅H₆, is a molecule of significant interest in organic synthesis.[1][2] It serves as a versatile building block for the construction of more complex molecular architectures, finding utility in the preparation of various aliphatic and terminal alkynes.[1][3] The molecule exists as two distinct geometric isomers: (E)-3-penten-1-yne (trans) and (Z)-3-penten-1-yne (cis). The spatial arrangement of the substituents around the carbon-carbon double bond imparts unique physicochemical properties and reactivity to each isomer. This guide provides a comprehensive exploration of the synthesis and characterization of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Isomeric Stability

The differentiation between the (E) and (Z) isomers begins with their fundamental physical properties and thermodynamic stability. The (E)-isomer is generally found to be the more thermodynamically stable of the two. This increased stability is attributed to reduced steric strain, as the methyl and ethynyl groups are positioned on opposite sides of the double bond.[4] Computational studies have calculated the enthalpy of formation of (Z)-3-penten-1-yne to be approximately 3.7 kJ/mol higher than that of the (E)-isomer, quantifying its relative instability.[4]

A summary of the key physicochemical properties for both isomers is presented below.

| Property | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne |

| CAS Number | 2004-69-5[5][6] | 1574-40-9[7][8] |

| Molecular Formula | C₅H₆[5][6] | C₅H₆[7][8] |

| Molecular Weight | 66.10 g/mol [5][6] | 66.10 g/mol [7][8] |

| Boiling Point | ~36 °C[9] | ~48-50 °C[10] |

| Melting Point | ~ -113 °C (estimate)[9] | ~ -100 °C[10] |

| Density | ~0.747 g/cm³[9] | ~0.738 g/cm³[10] |

| Refractive Index | ~1.4255 (estimate)[9] | ~1.443[10] |

| Synonyms | trans-3-Penten-1-yne[5][6] | cis-3-Penten-1-yne[7][8][11] |

Synthesis of 3-Penten-1-yne Isomers

The stereoselective synthesis of either the (E) or (Z) isomer is critical for their application in targeted synthesis. The choice of reaction pathway directly controls the geometry of the double bond.

Stereoselective Synthesis of (E)-3-Penten-1-yne

A common strategy to generate the thermodynamically favored (E)-isomer involves the reduction of a corresponding diyne precursor. The use of a dissolving metal reduction, such as sodium in liquid ammonia, is a classic and effective method for producing trans-alkenes.

Causality of Experimental Choice: The mechanism of the dissolving metal reduction involves the formation of a radical anion intermediate. The subsequent protonation and addition of a second electron lead to a vinyl anion. The trans-vinyl anion is sterically preferred and thermodynamically more stable than the cis-counterpart, thus ensuring the formation of the (E)-alkene upon final protonation.

Caption: High-level workflow for a potential synthesis of (E)-3-Penten-1-yne.

Stereoselective Synthesis of (Z)-3-Penten-1-yne

The synthesis of the less stable (Z)-isomer requires conditions that kinetically favor its formation. A well-established method is the partial hydrogenation of a suitable alkyne precursor over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

Causality of Experimental Choice: Lindlar's catalyst is specifically designed to deliver hydrogen to the alkyne from its surface in a syn-addition fashion. The catalyst's surface deactivates (is "poisoned") just enough to prevent the over-reduction of the newly formed alkene to an alkane. This stereospecific syn-addition of H₂ across the triple bond results exclusively in the formation of the (Z)-alkene.

Caption: Simplified mechanism for the synthesis of (Z)-isomers via Lindlar hydrogenation.

Experimental Protocols

The following are representative protocols. Researchers should always first consult primary literature and perform a thorough safety assessment.

Protocol 1: Synthesis of (Z)-3-Penten-1-yne via Hydrogenation

This protocol is a self-validating system, concluding with purification and characterization to confirm success.

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% w/w of the starting alkyne) in a suitable solvent (e.g., hexane or ethyl acetate).

-

Reaction Setup: Purge the flask with hydrogen gas using a balloon.

-

Substrate Addition: Dissolve penta-1,3-diyne in the same solvent and add it to the flask via syringe.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the starting material. The uptake of hydrogen can also be monitored by the balloon's deflation.

-

Workup: Once the starting material is consumed (to prevent over-reduction), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to yield pure (Z)-3-penten-1-yne.

-

Validation: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and stereochemistry of the product.

Comprehensive Characterization

Distinguishing between the (E) and (Z) isomers is unequivocally achieved through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for assigning the stereochemistry of the double bond. The key diagnostic is the coupling constant (³J) between the two vinylic protons.

-

(E)-isomer: The vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz .

-

(Z)-isomer: The vinylic protons are cis to each other, leading to a smaller coupling constant, typically in the range of 7-12 Hz .

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

-

Terminal Alkyne (C≡C-H): A sharp, strong absorption band around 3300 cm⁻¹ .

-

Alkyne (C≡C): A weak absorption band around 2100 cm⁻¹ .

-

Alkene (C=C): An absorption band around 1650 cm⁻¹ .

-

Trans C-H bend: The (E)-isomer may show a characteristic out-of-plane C-H bending vibration around 960-970 cm⁻¹ , which is absent in the (Z)-isomer.

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (M⁺) at m/z = 66.[12] The fragmentation patterns are also expected to be very similar, making MS more useful for confirming the molecular weight and formula rather than for distinguishing the isomers directly.

Caption: Logical workflow for the definitive characterization of 3-penten-1-yne isomers.

Summary of Spectroscopic Data

| Technique | Feature | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne |

| ¹H NMR | Vinylic ³J(H,H) | ~12-18 Hz | ~7-12 Hz |

| IR | C-H out-of-plane bend | ~960-970 cm⁻¹ | Absent |

| IR | C≡C-H stretch | ~3300 cm⁻¹ | ~3300 cm⁻¹ |

| IR | C≡C stretch | ~2100 cm⁻¹ | ~2100 cm⁻¹ |

| MS | Molecular Ion (M⁺) | m/z 66 | m/z 66 |

Conclusion

The (E) and (Z) isomers of 3-penten-1-yne, while sharing the same molecular formula, are distinct chemical entities whose selective synthesis is governed by the careful choice of reaction methodology. The principles of thermodynamic versus kinetic control are paramount in accessing either the more stable trans-isomer or the sterically hindered cis-isomer. Definitive characterization and differentiation rely on a synergistic application of modern spectroscopic techniques, with ¹H NMR spectroscopy serving as the ultimate arbiter of stereochemistry through the analysis of vinylic coupling constants. This guide provides the foundational knowledge and practical frameworks necessary for the successful synthesis and validation of these valuable synthetic intermediates.

References

-

National Institute of Standards and Technology. 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Gas phase thermochemistry data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information. [Link]

-

LookChem. 3-Penten-1-yne, (3E)- (9CI). [Link]

-

National Institute of Standards and Technology. Reaction thermochemistry data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Mass spectrum (electron ionization) of 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Data for 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Penten-1-yne. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). [Link]

-

National Institute of Standards and Technology. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

Sources

- 1. 3-Penten-1-yne (Mixture of cis/trans) | CymitQuimica [cymitquimica.com]

- 2. 3-Penten-1-yne [webbook.nist.gov]

- 3. CIS-3-PENTEN-1-YNE | 1574-40-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Penten-1-yne, (E)- [webbook.nist.gov]

- 6. 3-Penten-1-yne, (E)- [webbook.nist.gov]

- 7. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 8. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 3-Penten-1-yne [webbook.nist.gov]

An In-depth Technical Guide on the Physical Properties of cis- and trans-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation between cis and trans isomers is a critical aspect of chemical research and development, as the spatial arrangement of atoms can significantly influence a molecule's physical and chemical behavior. This guide provides a comprehensive technical overview of the core physical properties of cis- and trans-3-penten-1-yne. By examining properties such as boiling point, melting point, density, and spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary for the accurate identification, separation, and utilization of these isomers.

Introduction: The Significance of Stereoisomerism

In the realm of organic chemistry, stereoisomers—molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations—play a pivotal role. The subtle distinctions in their spatial architecture can lead to profound differences in their physical properties, reactivity, and biological activity. A prime example of this is the geometric isomerism observed in alkenes, such as 3-penten-1-yne. The cis isomer, with its substituents on the same side of the double bond, and the trans isomer, with substituents on opposite sides, exhibit unique physical characteristics that are crucial for their application in various scientific fields. A thorough understanding of these properties is paramount for any researcher working with these or structurally similar compounds.

Molecular Structure and its Influence on Physical Properties

The core difference between cis- and trans-3-penten-1-yne lies in their molecular geometry. The cis configuration forces a bend in the carbon chain, leading to a less symmetrical molecule with a distinct dipole moment. In contrast, the trans configuration results in a more linear and symmetrical structure, where individual bond dipoles tend to cancel each other out. This fundamental structural variance has a cascading effect on the intermolecular forces, which in turn governs the macroscopic physical properties of each isomer.

Caption: Ball-and-stick models of cis- and trans-3-penten-1-yne illustrating their geometric differences.

Comparative Analysis of Physical Properties

The distinct molecular geometries of the cis and trans isomers give rise to measurable differences in their physical properties. Below is a summary of these properties, drawing from available chemical data.

| Physical Property | cis-3-Penten-1-yne | trans-3-Penten-1-yne | Scientific Rationale |

| Boiling Point | 44.6 °C[1] | 36 °C[2] | The bent structure of the cis isomer results in a net dipole moment, leading to stronger dipole-dipole intermolecular forces that require more energy to overcome. |

| Melting Point | -113 °C (estimate)[2][3] | -113 °C (estimate)[2] | The linear shape of the trans isomer allows for more efficient packing in a crystal lattice, generally leading to a higher melting point. However, for these specific isomers, the estimated melting points are identical. |

| Density | 0.7385 g/cm³ (estimate)[1] | 0.747 g/cm³[2] | The subtle differences in intermolecular spacing in the liquid state account for the slight variation in density. |

| Refractive Index | 1.4255 (estimate)[1] | 1.4255 (estimate)[2] | The refractive index is related to how light propagates through the substance, which is influenced by density and molecular structure. The estimated values for both isomers are the same. |

| Vapor Pressure | 510 mmHg at 25°C[4] | Higher (not specified) | Due to stronger intermolecular forces, the cis isomer is less volatile and thus has a lower vapor pressure at a given temperature. |

| ¹H NMR | Distinct coupling constants | Distinct coupling constants | The coupling constant between the vinylic protons is a key diagnostic tool for distinguishing between cis and trans isomers.[5][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for isomer identification and quality control. The following are standard, field-proven methodologies.

Boiling Point Determination (Micro-Method)

Rationale: This method is ideal for small sample volumes and provides a reasonably accurate boiling point.[7][8]

Procedure:

-

A small volume of the liquid is placed in a micro test tube.

-

An inverted capillary tube (sealed at one end) is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating block.[9]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7][10]

Expert Insight: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity.[11] Pure compounds typically have a sharp melting point range.[12]

Procedure:

-

A small, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[13][14]

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Trustworthiness: A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, making it invaluable for distinguishing between isomers.[5][6][15]

Procedure:

-

A small amount of the sample is dissolved in a suitable deuterated solvent.

-

The solution is transferred to an NMR tube.

-

The sample is placed in the NMR spectrometer, and the spectrum is acquired.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the isomeric identity.[16]

Authoritative Grounding: The Karplus equation relates the dihedral angle between adjacent protons to their coupling constant, providing a theoretical basis for the empirical observation that trans vinylic protons have a larger coupling constant than their cis counterparts.[17]

Caption: A logical workflow for the separation and physical property analysis of cis- and trans-3-penten-1-yne.

Conclusion

The physical properties of cis- and trans-3-penten-1-yne are a direct manifestation of their distinct molecular geometries. The differences in boiling points, densities, and spectroscopic signatures provide a robust framework for their identification and separation. For professionals in research and drug development, a comprehensive understanding of these properties and the experimental techniques used to determine them is not merely academic but a practical necessity for ensuring the purity and efficacy of their chemical entities.

References

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

-

Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

-

King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Penten-1-yne, (Z)-. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

Sources

- 1. CIS-3-PENTEN-1-YNE | 1574-40-9 [amp.chemicalbook.com]

- 2. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chymist.com [chymist.com]

- 10. ivypanda.com [ivypanda.com]

- 11. athabascau.ca [athabascau.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. magritek.com [magritek.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

Whitepaper: A Proposed Framework for the Investigation of 3-Penten-1-yne as a Novel Fungal and Human Metabolite

Abstract

The vast chemical space of the fungal and human metabolomes remains significantly uncharted. Volatile organic compounds (VOCs), in particular, represent a class of metabolites with immense potential as biomarkers, signaling molecules, and therapeutic targets, yet their systematic exploration is challenging. This document addresses the potential existence of 3-penten-1-yne, a simple C5 enyne, as a currently unidentified metabolite within fungal and human systems. While direct evidence for its biological origin is presently unconfirmed in scientific literature, its structural elements are consistent with known biosynthetic capabilities, particularly within the fungal kingdom.[1][2] This technical guide moves beyond established knowledge to propose a comprehensive, multi-phase research framework designed to rigorously investigate the existence, origin, and potential biological significance of 3-penten-1-yne. We provide detailed, field-proven analytical protocols, outline a strategy for elucidating its biosynthetic pathway using stable isotopes, and discuss the potential implications of its discovery. This whitepaper serves as a roadmap for researchers aiming to explore the "dark matter" of the metabolome and uncover novel bioactive molecules.

Introduction: The Case for Investigating 3-Penten-1-yne

Fungi are prolific producers of a diverse array of secondary metabolites, including a wide range of VOCs that mediate intra- and inter-species communication and defense.[3][4] Among the vast catalog of natural products, molecules containing alkyne (carbon-carbon triple bond) functionalities are relatively rare but often possess potent biological activities.[1] These acetylenic compounds are typically derived from lipid or polyketide precursors, undergoing enzymatic desaturation and modification.[1][5]

3-Penten-1-yne (CH₃-CH=CH-C≡CH) is a volatile, low-molecular-weight hydrocarbon containing both a double and a triple bond. Its simple C5 backbone makes it a plausible, yet overlooked, candidate for a metabolic byproduct of core pathways such as fatty acid or polyketide metabolism. Its potential presence in biological systems raises compelling questions:

-

Could 3-penten-1-yne be a unique metabolic signature for specific fungal species, potentially serving as a biomarker for infection or contamination?

-

If present in humans, is it an endogenous metabolite, a product of the gut microbiome, or an absorbed compound from environmental or dietary (e.g., fungal) sources?

-

Does its reactive enyne structure confer specific biological activity, either as a signaling molecule or a cytotoxin?

Answering these questions requires a structured, hypothesis-driven approach. The absence of current data necessitates a framework for discovery rather than a review of existing knowledge. This guide provides that framework.

A Proposed Research Framework for Discovery and Validation

We propose a three-phase logical workflow to systematically investigate 3-penten-1-yne as a putative metabolite. This workflow is designed to progress from sensitive detection to definitive confirmation of biological origin.

Caption: Proposed multi-phase workflow for the discovery and validation of 3-penten-1-yne.

Phase 1 Protocol: Detection via HS-SPME GC-MS

The primary challenge in analyzing 3-penten-1-yne is its volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for such analytes, offering high sensitivity and specificity.[6][7]

Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles

-

Sample Preparation:

-

Fungal Cultures: Grow the fungal strain of interest (e.g., Aspergillus, Penicillium species) in a suitable liquid or solid medium within a 20 mL headspace vial. Seal the vial with a PTFE/silicone septum. Incubate under desired conditions (temperature, time).

-

Human Samples: For breath analysis, use a dedicated collection device to trap exhaled air on a sorbent tube, which is then thermally desorbed into the GC-MS. For plasma/urine, place 1-2 mL of the sample into a 20 mL headspace vial.

-

-

Headspace Volatile Trapping (HS-SPME):

-

Place the sealed vial in a heating block or autosampler incubator set to 50-60°C.

-

Expose a SPME fiber to the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various VOCs.[8]

-

Incubation/Extraction Time: 30 minutes. This allows for equilibrium to be reached between the sample headspace and the fiber coating.

-

-

Gas Chromatography (GC) Separation:

-

Immediately desorb the SPME fiber in the GC inlet at 250°C for 2-5 minutes in splitless mode to ensure complete transfer of analytes.

-

Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.

-

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compare the obtained mass spectrum of any putative peak with the NIST/Wiley spectral library for a positive match to 3-penten-1-yne (CAS 871-28-3). Confirm the retention time with an authentic chemical standard.

-

| Parameter | Recommended Setting | Rationale |

| SPME Fiber | DVB/CAR/PDMS | Broad-range coating for untargeted screening of diverse VOCs.[8] |

| Incubation Temp. | 50-60°C | Enhances volatilization of analytes from the sample matrix without thermal degradation. |

| GC Column | HP-5MS or equivalent | Standard non-polar column providing excellent separation for non-polar to semi-polar VOCs. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analyte detection. |

| MS Ionization | Electron Ionization (EI) | Produces reproducible fragmentation patterns for robust library matching. |

Table 1: Key parameters for the HS-SPME-GC-MS method.

Phase 2 Protocol: Confirming Biosynthetic Origin

A key requirement is to distinguish between a true metabolite and a potential environmental contaminant. Stable isotope labeling provides definitive proof of a compound's biological origin.[9][10] By providing a ¹³C-labeled primary nutrient, any resulting metabolite will incorporate the heavy isotope, causing a predictable mass shift detectable by MS.

Experimental Protocol: Stable Isotope Labeling with ¹³C-Acetate

-

Culture Preparation: Prepare two sets of fungal cultures.

-

Control Group: Standard growth medium.

-

Labeled Group: Standard growth medium supplemented with a ¹³C-labeled precursor. For polyketide or fatty-acid derived pathways, [1-¹³C] or [2-¹³C] sodium acetate is an excellent choice.

-

-

Incubation: Grow the cultures under identical conditions for a period sufficient for secondary metabolite production.

-

Analysis: Analyze the headspace of both control and labeled cultures using the exact HS-SPME-GC-MS protocol described in Section 2.1.

-

Data Interpretation:

-

Identify the peak for 3-penten-1-yne in both chromatograms.

-

Compare the mass spectra of the peak from the control and labeled samples.

-

Expected Result: The molecular ion (M⁺) and key fragments in the labeled sample's spectrum should show a mass increase corresponding to the incorporation of one or more ¹³C atoms. For a C5 compound derived from acetate (C2 units), an M+2, M+4, etc., pattern is expected. This mass shift is incontrovertible evidence of biosynthesis.[9]

-

Hypothetical Biosynthetic Pathway

While the precise enzymatic machinery is unknown, a plausible biosynthetic route to 3-penten-1-yne in fungi can be hypothesized based on modifications of fatty acid or polyketide biosynthesis. These pathways are central to fungal metabolism and are responsible for a vast number of secondary metabolites.[5][11][12]

Caption: A hypothetical pathway for 3-penten-1-yne biosynthesis from primary metabolites.

This proposed pathway involves:

-

Chain Assembly: A Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) complex builds a C6 saturated chain (hexanoyl-ACP) from acetate and malonate precursors.

-

Desaturation: A putative Δ³ desaturase introduces a double bond at the third carbon.

-

Alkyne Formation: A specialized desaturase, or "alkyne synthase," acts on the saturated end of the molecule to form the terminal triple bond.

-

Chain Termination: A decarboxylase or a modified thioesterase cleaves the C1 carboxyl group, releasing the volatile C5 hydrocarbon, 3-penten-1-yne.

Potential Significance and Future Directions

The confirmation of 3-penten-1-yne as a metabolite would open several avenues for research:

-

Human Health: If detected in human samples, its origin must be determined. Is it a product of gut flora, an overlooked endogenous metabolite related to oxidative stress, or an exposome marker? Its presence could correlate with specific disease states. While no direct data exists for 3-penten-1-yne, other pentene derivatives have been identified as potential biomarkers for metabolic stress.[13] Furthermore, alkyne-containing compounds are known to be metabolized by human cytochrome P450 enzymes, which could lead to reactive intermediates.[14]

-

Fungal Biology: As a fungal VOC, it could play a role in inter-species signaling or act as an antifungal/antibacterial agent, similar to other known fungal VOCs.[3] Its production profile could be used to characterize fungal species or as a process marker in industrial fermentations.

-

Drug Development: Natural products containing the enyne moiety have attracted interest for their biological activities.[2] If 3-penten-1-yne or the enzymes responsible for its production show unique activity, they could become targets for novel therapeutic development.

Conclusion

While 3-penten-1-yne has not yet been cataloged as a fungal or human metabolite, its existence is biochemically plausible. The lack of evidence should be seen not as a null result, but as a scientific opportunity. The research framework presented here provides a robust, logical, and technically sound pathway for its investigation. By employing advanced analytical techniques like HS-SPME-GC-MS and definitive validation methods such as stable isotope labeling, researchers can systematically probe for this molecule. Its discovery would be a valuable addition to our understanding of the metabolome and could provide a novel biomarker or bioactive compound for future development.

References

-

Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415(6). Available at: [Link]

-

Grigoryev, A., Kavanagh, P., & Melnik, A. (2012). The detection of the urinary metabolites of 3-[(adamantan-1-yl)carbonyl]-1-pentylindole (AB-001), a novel cannabimimetic, by gas chromatography-mass spectrometry. Drug Testing and Analysis, 4(6), 519-24. Available at: [Link]

-

Filipiak, W., et al. (2022). GC-MS profiling of volatile metabolites produced by Klebsiella pneumoniae. Frontiers in Molecular Biosciences. Available at: [Link]

-

The alkynes we eat: Where do they come from and how do we identify them?. (2019). Morressier. Available at: [Link]

-

Enyne derivatives isolated from fungi. ResearchGate. Available at: [Link]

-

Natural Carbon Isotope Composition Distinguishes Compound Groups of Biogenic Volatile Organic Compounds (BVOC) in Two Mediterranean Woody Species. (2020). Frontiers in Plant Science. Available at: [Link]

-

A New Metabolite from the Endophytic Fungus Penicillium citrinum. (2013). Natural Product Communications. Available at: [Link]

-

Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

-

Arlt, V. M., et al. (2004). 3-aminobenzanthrone, a human metabolite of the environmental pollutant 3-nitrobenzanthrone, forms DNA adducts after metabolic activation by human and rat liver microsomes. Chemical Research in Toxicology, 17(8), 1092-101. Available at: [Link]

-

Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry. (2018). Journal of Visualized Experiments. Available at: [Link]

-

Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. (2022). Journal of Fungi. Available at: [Link]

-

Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens. (2021). Frontiers in Microbiology. Available at: [Link]

-

Recent highlights in biosynthesis research using stable isotopes. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Microbial Metabolomics Based on GC Analysis as the New Avenue in Understanding the Complex Systems of Microorganisms: Current Challenges on Sample Preparation. LCGC International. Available at: [Link]

-

Slot, J. C., & Rokas, A. (2011). Fungi share genes. Current Biology. Available at: [Link]

-

Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). ResearchGate. Available at: [Link]

-

Walker, V., Mills, G. A., & Stansbridge, E. M. (2009). 3-Penten-2-one, a novel aldehyde adduct, is a biomarker for increased acetaldehyde in urine. Journal of Chromatography B, 877(8-9), 784-90. Available at: [Link]

-

Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans. (2022). Access Microbiology. Available at: [Link]

-

Alkyne. Wikipedia. Available at: [Link]

-

Kobata, K., et al. (2011). Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids. Bioscience, Biotechnology, and Biochemistry, 75(8), 1611-4. Available at: [Link]

-

Reactive alkynes. ResearchGate. Available at: [Link]

-

New Insights into Chemical and Biological Properties of Funicone-like Compounds. (2022). MDPI. Available at: [Link]

-

Analysis of volatile bacterial metabolites by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Reconstructing fungal natural product biosynthetic pathways. (2014). Natural Product Reports. Available at: [Link]

-

Fungal Volatile Organic Compounds: More Than Just a Funky Smell?. (2020). Annual Review of Phytopathology. Available at: [Link]

-

Metabolism of Delta(3)-carene by human cytochrome p450 enzymes: identification and characterization of two new metabolites. (2007). Toxicology in Vitro, 21(6), 1078-85. Available at: [Link]

-

Stable isotope labeling by amino acids in cell culture | applications of SILAC. (2022). YouTube. Available at: [Link]

-

Alkyne Reactions. (2021). YouTube. Available at: [Link]

-

Fungus. Wikipedia. Available at: [Link]

-

Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). PubMed. Available at: [Link]

-

Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus. (2013). Marine Drugs. Available at: [Link]

-

HEADSPACE GC/MS AND LC/MS ANALYSIS OF BIOACTIVE COMPOUNDS FROM GOSSYPIUM BARBADENSE L. STEM AND ASSESSMENT OF THEIR ANTIMICROBIA. Egyptian Journal of Chemistry. Available at: [Link]

-